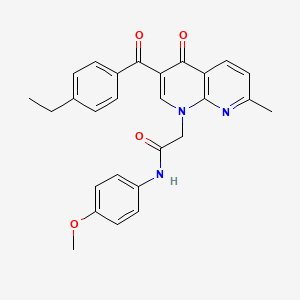

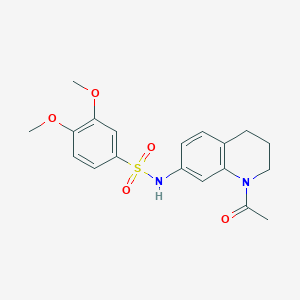

![molecular formula C20H15N3O3 B3008301 Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate CAS No. 564465-85-6](/img/structure/B3008301.png)

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate, also known as ethyl 2-cyano-3-(4-cyanophenyl)acryloyl-4-aminobenzoate, is an organic compound that belongs to the class of cyanoacrylate-based fluorescent probes. It has been widely used in scientific research due to its unique properties, such as high quantum yield, good photostability, and excellent cell permeability.

作用机制

The mechanism of action of Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate involves the formation of a covalent bond between the probe and the target molecule, such as ROS or enzyme. The covalent bond formation induces a change in the fluorescence properties of the probe, which can be detected by fluorescence microscopy or other imaging techniques. The probe can also be used as a substrate for enzyme activity assays, where the enzymatic reaction leads to the formation of a fluorescent product.

Biochemical and Physiological Effects:

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with normal cellular functions. However, it is important to note that the concentration and exposure time of the probe should be carefully controlled to avoid any potential cytotoxicity or interference with cellular processes.

实验室实验的优点和局限性

The advantages of using Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate in lab experiments include its high quantum yield, good photostability, excellent cell permeability, and versatility in various biological applications. However, its limitations include the potential for non-specific binding to other cellular components and the need for careful control of concentration and exposure time to avoid cytotoxicity.

未来方向

There are several future directions for the use of Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate in scientific research. One direction is the development of more specific and selective probes for various biological targets, such as specific enzymes or ROS species. Another direction is the integration of the probe into biosensors for real-time monitoring of biological processes. Additionally, the probe can be used in drug delivery systems for targeted delivery of therapeutic agents. Finally, the probe can be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), for multimodal imaging of living cells and tissues.

In conclusion, Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate is a versatile and valuable tool for scientific research due to its unique properties as a fluorescent probe. Its synthesis method is well-established, and it has been widely used in various biological applications. Further research and development of this probe can lead to new discoveries and innovations in the field of biomedical research.

合成方法

The synthesis of Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate involves the reaction of Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate 4-aminobenzoate with (Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimEthyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoateaminopyridine (DMAP), in anhydrous tetrahydrofuran (THF) at room temperature. The reaction mixture is then purified by column chromatography to obtain the final product.

科学研究应用

Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate has been widely used as a fluorescent probe for various biological applications, such as imaging of living cells, detection of reactive oxygen species (ROS), and monitoring of enzyme activity. It has also been used in the development of biosensors and drug delivery systems. Due to its high quantum yield and good photostability, it is an ideal candidate for fluorescence microscopy and other imaging techniques.

属性

IUPAC Name |

ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-2-26-20(25)16-7-9-18(10-8-16)23-19(24)17(13-22)11-14-3-5-15(12-21)6-4-14/h3-11H,2H2,1H3,(H,23,24)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIFRRRGUNHREO-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-cyano-3-(4-cyanophenyl)prop-2-enamido]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)

![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)

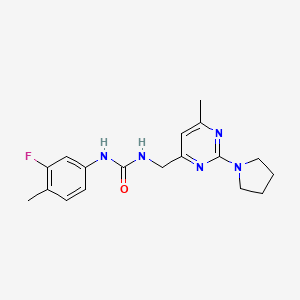

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)